Cas no 319914-20-0 ((3-Hydroxy-4-methoxyphenyl)acetone)

(3-Hydroxy-4-methoxyphenyl)acetone is a substituted phenylacetone derivative featuring both hydroxyl and methoxy functional groups on its aromatic ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The presence of electron-donating groups enhances its utility in electrophilic substitution reactions, while the ketone moiety allows for further functionalization. Its well-defined molecular structure ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to oxidation. It is commonly used in research settings for the development of bioactive molecules, where precise chemical modifications are required.
(3-Hydroxy-4-methoxyphenyl)acetone structure
319914-20-0 structure
Product name:(3-Hydroxy-4-methoxyphenyl)acetone
CAS No:319914-20-0
MF:C10H12O3
MW:180.200483322144
CID:916691
PubChem ID:24721450

(3-Hydroxy-4-methoxyphenyl)acetone Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-4-methoxyphenylacetone
    • 1-(3-hydroxy-4-methoxyphenyl)propan-2-one
    • SCHEMBL18255551
    • EN300-1840332
    • CS-0275869
    • AKOS006277045
    • 319914-20-0
    • DTXSID20641050
    • (3-Hydroxy-4-methoxyphenyl)acetone
    • Inchi: InChI=1S/C10H12O3/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6,12H,5H2,1-2H3
    • InChI Key: MEGNUKRPIVZDIU-UHFFFAOYSA-N
    • SMILES: CC(=O)CC1=CC(=C(C=C1)OC)O

Computed Properties

  • Exact Mass: 180.07900
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 1.53230

(3-Hydroxy-4-methoxyphenyl)acetone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1840332-0.1g
1-(3-hydroxy-4-methoxyphenyl)propan-2-one
319914-20-0
0.1g
$553.0 2023-09-19
Enamine
EN300-1840332-5.0g
1-(3-hydroxy-4-methoxyphenyl)propan-2-one
319914-20-0
5g
$2692.0 2023-06-03
TRC
G603670-25mg
(3-Hydroxy-4-methoxyphenyl)acetone
319914-20-0
25mg
$ 50.00 2022-06-04
Enamine
EN300-1840332-0.25g
1-(3-hydroxy-4-methoxyphenyl)propan-2-one
319914-20-0
0.25g
$579.0 2023-09-19
Enamine
EN300-1840332-5g
1-(3-hydroxy-4-methoxyphenyl)propan-2-one
319914-20-0
5g
$1821.0 2023-09-19
Enamine
EN300-1840332-1g
1-(3-hydroxy-4-methoxyphenyl)propan-2-one
319914-20-0
1g
$628.0 2023-09-19
A2B Chem LLC
AF58767-500mg
3-Hydroxy-4-methoxyphenylacetone
319914-20-0
500mg
$288.00 2024-04-20
TRC
G603670-50mg
(3-Hydroxy-4-methoxyphenyl)acetone
319914-20-0
50mg
$ 65.00 2022-06-04
TRC
G603670-200mg
(3-Hydroxy-4-methoxyphenyl)acetone
319914-20-0
200mg
$ 115.00 2022-06-04
Enamine
EN300-1840332-10.0g
1-(3-hydroxy-4-methoxyphenyl)propan-2-one
319914-20-0
10g
$3992.0 2023-06-03

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